molecular formula C19H35ClN2O3 B12623631 C19H35ClN2O3

C19H35ClN2O3

Cat. No.: B12623631
M. Wt: 374.9 g/mol
InChI Key: NJNIMCSKFMAYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is a complex organic molecule that features a pyrrolidine ring, a chloroacetyl group, and an octyl chain. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propanyl 3-[(chloroacetyl)(octyl)amino]-1-pyrrolidinecarboxylate involves multiple steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:

    Reactor Design: Using continuous flow reactors to maintain consistent reaction conditions.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propanyl 3-[(chloroacetyl)(octyl)amino]-1-pyrrolidinecarboxylate: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Methyl-2-propanyl 3-[(chloroacetyl)(octyl)amino]-1-pyrrolidinecarboxylate: has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propanyl 3-[(chloroacetyl)(octyl)amino]-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-propanyl 3-[(chloroacetyl)(hexyl)amino]-1-pyrrolidinecarboxylate
  • 2-Methyl-2-propanyl 3-[(chloroacetyl)(decyl)amino]-1-pyrrolidinecarboxylate

Uniqueness

2-Methyl-2-propanyl 3-[(chloroacetyl)(octyl)amino]-1-pyrrolidinecarboxylate: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its octyl chain provides enhanced lipophilicity, making it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C19H35ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

[1-(azepan-1-yl)-3-(2-oxopyrrolidin-1-yl)propan-2-yl] hexanoate;hydrochloride

InChI

InChI=1S/C19H34N2O3.ClH/c1-2-3-6-11-19(23)24-17(16-21-14-9-10-18(21)22)15-20-12-7-4-5-8-13-20;/h17H,2-16H2,1H3;1H

InChI Key

NJNIMCSKFMAYNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC(CN1CCCCCC1)CN2CCCC2=O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.